molecular formula C9H15NO B067914 4-Cyclopentyl-4-hydroxybutanenitrile CAS No. 185313-70-6

4-Cyclopentyl-4-hydroxybutanenitrile

Cat. No.: B067914
CAS No.: 185313-70-6
M. Wt: 153.22 g/mol
InChI Key: RZZDHXZDTRJRDF-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4-hydroxybutanenitrile is a nitrile derivative featuring a cyclopentyl group and a hydroxyl group on the fourth carbon of a butanenitrile backbone. This compound’s structure combines the polarity of the nitrile group (-C≡N) with the hydrophilicity of the hydroxyl (-OH) group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

185313-70-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-cyclopentyl-4-hydroxybutanenitrile

InChI

InChI=1S/C9H15NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8-9,11H,1-6H2

InChI Key

RZZDHXZDTRJRDF-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CCC#N)O

Canonical SMILES

C1CCC(C1)C(CCC#N)O

Synonyms

Cyclopentanebutanenitrile, -gamma--hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Cyclopentyl-4-hydroxybutanenitrile with structurally related compounds listed in the Biopharmacule Speciality Chemicals catalog , focusing on functional groups, reactivity, and applications.

Structural and Functional Group Analysis
Compound Name Functional Groups Key Structural Features
This compound Nitrile, Hydroxyl Cyclopentyl ring, -OH and -C≡N on adjacent carbons
4-Cyclopentyl-3-oxo-butyric acid ethyl ester Ester, Ketone Cyclopentyl ring, ketone (-C=O), ethyl ester
4-Cyclopentylmorpholine Morpholine (amine, ether) Cyclopentyl ring fused to a morpholine heterocycle
4-Cyclopropyl Phenol Phenol (-OH) Cyclopropyl ring attached to phenolic hydroxyl
4-Cyclopropylcarbonylphenylacetonitrile Nitrile, Cyclopropylcarbonyl Phenyl group with nitrile and cyclopropyl carbonyl

Key Observations :

  • The hydroxyl group in this compound enhances its polarity compared to non-hydroxylated analogs like 4-cyclopentylmorpholine.
  • The nitrile group distinguishes it from ester- or ketone-containing analogs (e.g., 4-Cyclopentyl-3-oxo-butyric acid ethyl ester), which are more lipophilic and prone to hydrolysis.
Physicochemical Properties (Estimated)
Compound Name Molecular Weight (g/mol) Predicted Solubility Boiling/Melting Point Trends
This compound 167.24 Moderate in polar solvents Higher bp due to H-bonding
4-Cyclopentyl-3-oxo-butyric acid ethyl ester 198.26 Low in water, high in organics Lower mp (ester flexibility)
4-Cyclopropyl Phenol 134.18 High in polar solvents High mp (phenolic H-bonding)
4-Cyclopropylcarbonylphenylacetonitrile 200.24 Low in water Moderate bp (aromaticity)

Notes:

  • The hydroxyl group in this compound increases its water solubility compared to non-polar analogs like 4-cyclopropylcarbonylphenylacetonitrile.
  • Esters (e.g., 4-Cyclopentyl-3-oxo-butyric acid ethyl ester) exhibit higher volatility due to weaker intermolecular forces.

Comparison Highlights :

  • The nitrile group in this compound enables transformations like reduction to amines or hydrolysis to carboxylic acids, which are less feasible in morpholine or ester analogs.
  • Phenolic analogs (e.g., 4-Cyclopropyl Phenol) exhibit acidity (pKa ~10) due to the -OH group, whereas the hydroxyl in this compound is less acidic (pKa ~15–16) due to adjacent electron-withdrawing nitrile.

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